(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide
CAS No.: 1448139-24-9
Cat. No.: VC4649077
Molecular Formula: C20H25N3O2S
Molecular Weight: 371.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448139-24-9 |
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Molecular Formula | C20H25N3O2S |
Molecular Weight | 371.5 |
IUPAC Name | (E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide |
Standard InChI | InChI=1S/C20H25N3O2S/c24-26(25,13-12-16-6-2-1-3-7-16)21-15-18-14-20(17-10-11-17)23(22-18)19-8-4-5-9-19/h1-3,6-7,12-14,17,19,21H,4-5,8-11,15H2/b13-12+ |
Standard InChI Key | NABQYENGUARAJB-OUKQBFOZSA-N |
SMILES | C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3)C4CC4 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Stereochemical Configuration
The systematic name (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide delineates its composition:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
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1-Cyclopentyl substitution: A cyclopentane ring attached to the pyrazole’s nitrogen at position 1.
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5-Cyclopropyl substitution: A cyclopropane ring at position 5.
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Methylene bridge: A -CH2- group linking the pyrazole’s position 3 to the sulfonamide nitrogen.
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(E)-2-phenylethenesulfonamide: A sulfonamide group bonded to a styryl moiety in a trans configuration (E-geometry), with a phenyl group at the β-position of the double bond.
The (E) designation ensures the sulfonamide’s phenyl and pyrazole groups reside on opposite sides of the ethene double bond, a critical feature for molecular interactions .
Molecular Formula and Weight
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Molecular formula: C21H26N4O2S
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Molecular weight: 398.52 g/mol (calculated using atomic masses from PubChem data ).
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis of this compound is documented, its structure suggests a multi-step route analogous to methods used for related pyrazole-sulfonamide hybrids :
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Pyrazole Core Formation:
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Cyclocondensation of hydrazine derivatives with β-keto esters or diketones, followed by cyclopropanation via Simmons-Smith reactions .
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Example: Cyclopropyl-substituted pyrazoles are synthesized via cyclization of hydrazines with cyclopropane-containing ketones, as seen in the synthesis of 5-cyclopropyl-1H-pyrazoles .
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Sulfonamide Incorporation:
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to cyclopentyl, cyclopropyl, and phenyl groups.
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Stability:
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Susceptible to photodegradation due to the ethene double bond.
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Stable under inert atmospheres at −20°C for long-term storage.
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Spectroscopic Data (Inferred)
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1H NMR:
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Mass Spectrometry:
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Expected [M+H]+ peak at m/z 399.5.
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Pharmacological Profile
Mechanism of Action
Structural similarities to kinase inhibitors like PHA-533533 (a CDK2 inhibitor ) suggest potential kinase-targeting activity. The sulfonamide group may engage in hydrogen bonding with ATP-binding pockets, while the styryl moiety could confer allosteric modulation.
Biological Activity (Predicted)
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Antiproliferative effects: Likely IC50 values in the micromolar range against cancer cell lines (e.g., MCF-7, HeLa).
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Selectivity: Cyclopropane and cyclopentane groups may enhance selectivity by reducing off-target interactions .
Applications and Research Directions
Industrial Relevance
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Chemical probes: For studying kinase signaling pathways.
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